molecular formula C38H48N3O7P B1169012 DT-ME PHOSPHONAMIDITE CAS No. 114079-04-8

DT-ME PHOSPHONAMIDITE

Cat. No.: B1169012
CAS No.: 114079-04-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive phosphonamidite group .

Industrial Production Methods: In industrial settings, the production of DT-ME PHOSPHONAMIDITE follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: DT-ME PHOSPHONAMIDITE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DT-ME PHOSPHONAMIDITE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DT-ME PHOSPHONAMIDITE involves its incorporation into oligonucleotides during chemical synthesis. The phosphonamidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to form a stable phosphonate linkage. The incorporation of methyl phosphonate linkages can alter the properties of the oligonucleotide, such as increasing its resistance to nuclease degradation .

Comparison with Similar Compounds

Uniqueness: DT-ME PHOSPHONAMIDITE is unique due to its specific use in the synthesis of thymidine-containing oligonucleotides. The presence of the methyl group in the phosphonamidite linkage provides increased stability and resistance to enzymatic degradation, making it particularly useful in therapeutic applications .

Properties

CAS No.

114079-04-8

Molecular Formula

C38H48N3O7P

Molecular Weight

0

Origin of Product

United States

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